molecular formula C23H18BrN3O2 B2400361 2-[4-(6-Bromo-4-phenylquinolin-2-yl)phenoxy]acetohydrazide CAS No. 136987-58-1

2-[4-(6-Bromo-4-phenylquinolin-2-yl)phenoxy]acetohydrazide

Cat. No.: B2400361
CAS No.: 136987-58-1
M. Wt: 448.32
InChI Key: AWXWHLIDUJTINK-UHFFFAOYSA-N
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Description

2-[4-(6-Bromo-4-phenylquinolin-2-yl)phenoxy]acetohydrazide is a complex organic compound with the molecular formula C23H18BrN3O2 This compound is known for its unique structure, which includes a quinoline ring substituted with a bromine atom and a phenyl group, connected to a phenoxyacetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(6-Bromo-4-phenylquinolin-2-yl)phenoxy]acetohydrazide typically involves multiple steps, starting with the formation of the quinoline core. The quinoline ring can be synthesized through a Skraup reaction, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene. The resulting quinoline derivative is then brominated using bromine or a brominating agent like N-bromosuccinimide.

Next, the brominated quinoline is coupled with a phenyl group through a Suzuki-Miyaura cross-coupling reaction, using a palladium catalyst and a base such as potassium carbonate. The phenoxyacetohydrazide moiety is introduced by reacting the phenoxyacetic acid with hydrazine hydrate under reflux conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and equipment. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

2-[4-(6-Bromo-4-phenylquinolin-2-yl)phenoxy]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the quinoline ring or the hydrazide group.

    Substitution: The bromine atom on the quinoline ring can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide, and elevated temperatures.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline or hydrazide derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

2-[4-(6-Bromo-4-phenylquinolin-2-yl)phenoxy]acetohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-[4-(6-Bromo-4-phenylquinolin-2-yl)phenoxy]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, disrupting their normal function and leading to cell death in microbial and cancer cells. It may also inhibit enzymes involved in inflammatory pathways, reducing inflammation and pain.

Comparison with Similar Compounds

2-[4-(6-Bromo-4-phenylquinolin-2-yl)phenoxy]acetohydrazide can be compared with other quinoline derivatives and hydrazides:

    Similar Compounds: 6-Bromo-4-phenylquinoline, 2-phenoxyacetic acid hydrazide, and 4-phenylquinoline-2-carboxylic acid hydrazide.

    Uniqueness: The presence of both the quinoline and phenoxyacetohydrazide moieties in a single molecule makes it unique, providing a combination of properties from both functional groups

Properties

IUPAC Name

2-[4-(6-bromo-4-phenylquinolin-2-yl)phenoxy]acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrN3O2/c24-17-8-11-21-20(12-17)19(15-4-2-1-3-5-15)13-22(26-21)16-6-9-18(10-7-16)29-14-23(28)27-25/h1-13H,14,25H2,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWXWHLIDUJTINK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=C(C=C4)OCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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